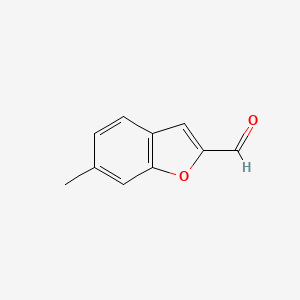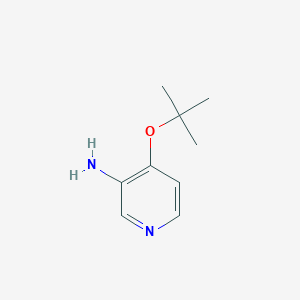
4-(Tert-butoxy)pyridin-3-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-(Tert-butoxy)pyridin-3-amine is C9H14N2O. Its InChI code is 1S/C9H14N2O/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Tert-butoxy)pyridin-3-amine are not well documented, it’s known that pinacol boronic esters, which are similar compounds, can undergo protodeboronation in a radical approach .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
4-(Tert-butoxy)pyridin-3-amine is a versatile building block in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry. Its pyridine moiety can act as a ligand in metal-catalyzed reactions, while the tert-butoxy group can serve as a protective group for amines, which can be deprotected under mild acidic conditions .
Material Science
In material science, this compound finds use in the development of novel materials with specific electronic properties. It can be incorporated into polymers or small molecules that form part of organic electronic devices, such as organic light-emitting diodes (OLEDs) or solar cells .
Peptide Synthesis
The tert-butoxy group is commonly used in the protection of amines during peptide synthesis. 4-(Tert-butoxy)pyridin-3-amine could potentially be used in the synthesis of peptides where the pyridine moiety might later be used for further functionalization or as a handle for purification .
Environmental Studies
While direct applications in environmental studies are not well-documented, compounds like 4-(Tert-butoxy)pyridin-3-amine could be used as intermediates in the synthesis of more complex molecules that have environmental applications, such as sensors for pollutants or materials for water purification .
Biochemistry Research
In biochemistry, the pyridine ring can mimic the structure of nucleotides, making it useful in the study of DNA or RNA interactions. The compound could be used to create analogs that bind to nucleic acids or proteins, aiding in the understanding of biochemical pathways .
Industrial Applications
Though specific industrial uses are not detailed, the chemical properties of 4-(Tert-butoxy)pyridin-3-amine suggest it could be used in the synthesis of dyes, pigments, or other industrial chemicals where the pyridine ring imparts specific chemical properties to the final product .
Safety and Hazards
4-(Tert-butoxy)pyridin-3-amine is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLBFWIFRGLFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



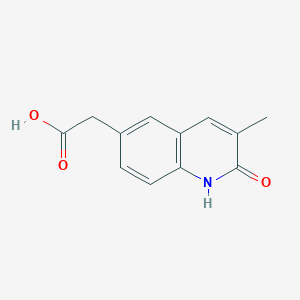

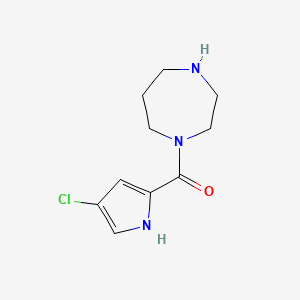
![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)

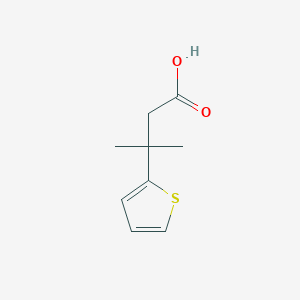


![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)

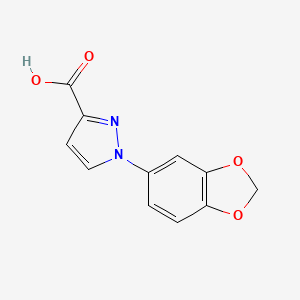

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)
